2,3-Dibromopyrazine

Vue d'ensemble

Description

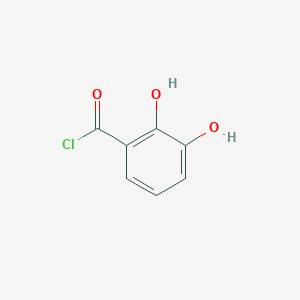

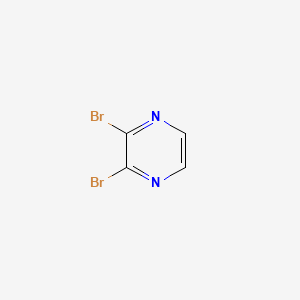

2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .

Molecular Structure Analysis

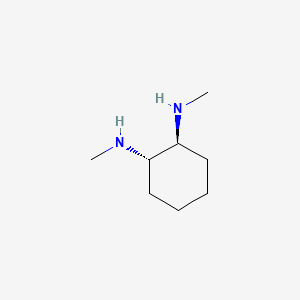

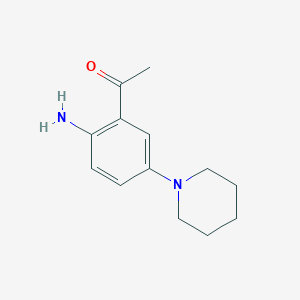

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for this compound is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .Applications De Recherche Scientifique

Synthèse multicomposants de dérivés de pyrido[2,3-b]pyrazine

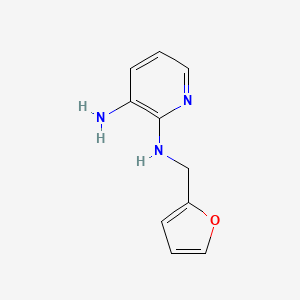

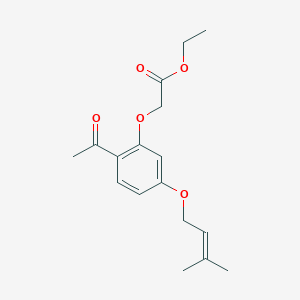

2,3-Dibromopyrazine est utilisé dans la synthèse de dérivés de pyrido[2,3-b]pyrazine. Ces composés se sont avérés posséder des capacités significatives de détection électrochimique de l'ADN . Cela signifie qu'ils peuvent être utilisés dans le développement de nouvelles méthodes de détection de l'ADN, ce qui est crucial dans de nombreux domaines de la biotechnologie et de la médecine .

Propriétés optiques non linéaires

Les dérivés de pyrido[2,3-b]pyrazine, synthétisés à partir de this compound, se sont avérés présenter des propriétés optiques non linéaires (NLO) remarquables . Les matériaux NLO sont utilisés dans une variété d'applications technologiques, notamment le traitement des signaux optiques, le stockage de données optiques et la conversion de fréquence laser .

Activité biologique

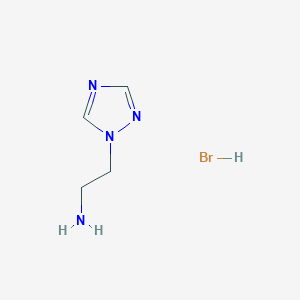

Les dérivés de pyrido[2,3-b]pyrazine synthétisés à partir de this compound ont montré une activité biologique significative . Ils ont été utilisés pour la première fois dans la détection électrochimique de l'ADN, l'activité antioxydante in vitro et l'activité antiuréase . Cela suggère des applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques .

Inhibition des isoenzymes PI3K

Des composés avec un noyau pyrido[2,3-b]pyrazine, qui peuvent être synthétisés à partir de this compound, ont été démontrés inhiber sélectivement les isoenzymes PI3K . Cela a des applications potentielles dans le traitement de diverses maladies, notamment le cancer .

Traitement de l'infarctus du myocarde

Les dérivés de pyrido[2,3-b]pyrazine ont également été explorés pour le traitement de l'infarctus du myocarde . Cela pourrait conduire au développement de nouveaux traitements pour les maladies cardiaques .

Inhibiteurs de la dipeptidyl peptidase IV

Ces composés ont été explorés comme inhibiteurs de la dipeptidyl peptidase IV pour le traitement du diabète de type 2 . Cela suggère des applications potentielles dans le développement de nouveaux traitements pour le diabète .

Safety and Hazards

2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Analyse Biochimique

Biochemical Properties

2,3-Dibromopyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been found to upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts with DNA bases, resulting in mutations or alterations in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties . Long-term exposure to the compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These toxic effects are often associated with the compound’s ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, some of which may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics of this compound, affecting its distribution, clearance, and potential toxicity. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in the metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of this compound can influence its biochemical effects, with higher concentrations potentially leading to more pronounced cellular responses.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Targeting signals or post-translational modifications may direct this compound to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

2,3-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBEKHOQWMYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551564 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95538-03-7 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)